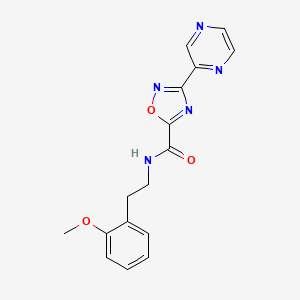

N-(2-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3/c1-23-13-5-3-2-4-11(13)6-7-19-15(22)16-20-14(21-24-16)12-10-17-8-9-18-12/h2-5,8-10H,6-7H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDWUFNADORIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=NC(=NO2)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime-Nitrile Cyclization

A widely used method for 1,2,4-oxadiazoles involves reacting an amidoxime with a nitrile. For this compound:

- Synthesis of Amidoxime Intermediate :

- Cyclization with Pyrazine-2-Carbonitrile :

Example Protocol :

Hydrazide-Based Cyclization Using POCl₃

Phosphorus oxychloride (POCl₃) effectively dehydrates hydrazides to form oxadiazoles. For this route:

- Synthesis of Pyrazine-2-Carbohydrazide :

- Cyclization with 2-Methoxyphenethyl Isocyanate :

Optimization Notes :

- Excess POCl₃ (3–4 equivalents) improves cyclization efficiency.

- Side Reaction Mitigation : Slow addition of isocyanate minimizes urea byproduct formation.

Carboxamide Coupling Reactions

HATU-Mediated Amide Bond Formation

After synthesizing the oxadiazole-5-carboxylic acid, coupling with 2-methoxyphenethylamine is achieved via HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium):

- Activation of Carboxylic Acid :

- Amine Coupling :

- 2-Methoxyphenethylamine (1.2 equiv.) is added dropwise.

- Stir at room temperature for 3–5 hours.

Yield : 75–85% after purification (recrystallization from ethanol).

Mixed Anhydride Method

An alternative employs ethyl chloroformate to form a mixed anhydride intermediate:

- Reaction Conditions :

- Carboxylic acid + ethyl chloroformate in THF at -15°C.

- Add amine and stir for 2 hours.

Advantage : Lower cost compared to HATU.

Drawback : Lower yield (60–70%) due to competing hydrolysis.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization and coupling steps:

- Cyclization : Amidoxime and nitrile in DMF irradiated at 150 W for 15 minutes (60–70% yield).

- Coupling : HATU-mediated reaction at 100 W for 10 minutes (80% yield).

Benefits : Reduced reaction time (hours → minutes) and improved purity.

Characterization and Analytical Data

Spectroscopic Confirmation

IR (KBr) :

¹H NMR (400 MHz, DMSO-d₆) :

LC-MS : m/z 326 [M+H]⁺ (calculated for C₁₆H₁₅N₅O₃: 325.32 g/mol).

Challenges and Optimization

Byproduct Formation

Solvent and Base Selection

- Optimal Conditions :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C_{23}H_{22}N_{4}O_{4}

- Molecular Weight : 418.4 g/mol

- IUPAC Name : N-[2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]ethyl]-2-phenoxyacetamide

Medicinal Chemistry

N-(2-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is being explored for its potential therapeutic properties, including:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits significant anticancer effects against various cancer cell lines. For instance, similar oxadiazole derivatives have shown percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types such as SNB-19 and OVCAR-8 .

- Anti-inflammatory Properties : The oxadiazole moiety is known for its anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.

- Antimicrobial Effects : Research indicates that compounds with oxadiazole rings possess antimicrobial properties, which could be beneficial in developing new antibiotics.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various reactions:

- Reagent in Organic Transformations : The compound can be utilized in nucleophilic substitutions and coupling reactions to create new derivatives with enhanced biological activities.

Material Science

The compound's unique chemical properties make it suitable for applications in material science:

- Development of Polymers and Coatings : Due to its structural characteristics, this compound can be integrated into polymer matrices or coatings to impart specific functionalities.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds containing the oxadiazole ring:

- Anticancer Studies : A study on related oxadiazole derivatives demonstrated significant anticancer activity against multiple cell lines with PGIs exceeding 75% .

- Biological Assays : Biological assays conducted on substituted oxadiazoles have shown promising results in inhibiting bacterial growth and reducing inflammation .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of these compounds to various biological targets, providing insights into their potential efficacy .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 1,2,4-oxadiazole-5-carboxamide core but differing in substituents. Key structural and synthetic differences are highlighted.

Structural and Functional Group Variations

Table 1: Structural Comparison of Analogs

Key Observations:

The cyclopropylmethyl analog includes trifluoromethyl groups, which increase metabolic stability and electron-withdrawing effects, likely improving binding affinity in hydrophobic pockets. The benzodioxol analog offers planar aromaticity for π-π stacking but lacks the pyrazine’s hydrogen-bonding capacity.

Synthetic Efficiency: The cyclopropylmethyl analog was synthesized in a multi-step sequence with a 56% yield in the final step, suggesting scalability challenges. Aminoethyl analogs achieved 95% purity, likely due to optimized purification methods like column chromatography.

Pharmacokinetic and Physicochemical Implications

- Lipophilicity : The trifluoromethyl groups in the cyclopropylmethyl analog significantly increase logP compared to the target compound’s methoxyphenethyl group.

- Hydrogen Bonding : The pyrazine in the target compound and cyclopropylmethyl analog provides hydrogen-bond acceptors, whereas the benzodioxol analog relies on oxygen atoms for polar interactions.

- Metabolic Stability : Fluorinated analogs are expected to resist oxidative metabolism, while the methoxyphenethyl group may undergo demethylation.

Biological Activity

N-(2-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to explore the biological activity of this particular compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes an oxadiazole ring, which is critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit a variety of biological activities. The following sections detail specific activities observed in studies involving similar compounds.

Antimicrobial Activity

Numerous studies have demonstrated that oxadiazole derivatives possess significant antimicrobial properties. For instance, a study on pyrazole-based 1,3,4-oxadiazole derivatives showed promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

| Compound | Activity | Target Organism |

|---|---|---|

| 1 | Antibacterial | E. coli |

| 2 | Antifungal | C. albicans |

| 3 | Antiviral | Influenza virus |

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been explored in several studies. Compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a mechanism that could be beneficial in treating chronic inflammatory diseases .

Anticancer Properties

Oxadiazole derivatives are also being investigated for their anticancer properties. A study indicated that certain pyrazole derivatives could inhibit tumor growth by inducing apoptosis in cancer cells. The ability to modulate key signaling pathways involved in cell proliferation and survival is a crucial aspect of their efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can guide the development of more potent analogs. Key factors influencing biological activity include:

Substituents on the Oxadiazole Ring: Variations in substituents can significantly alter potency and selectivity against different biological targets.

Linker Length: The length and nature of the linker between the oxadiazole moiety and other functional groups can affect pharmacokinetic properties.

Electronic Effects: Electron-donating or withdrawing groups can influence the reactivity and binding affinity of the compound towards its targets.

Case Studies

- Antimicrobial Efficacy: A series of synthesized oxadiazole derivatives were tested against resistant strains of Mycobacterium tuberculosis, showing promising results with minimal inhibitory concentrations (MIC) below 10 µg/mL for some compounds .

- In Vivo Studies: In vivo models demonstrated that certain oxadiazole derivatives significantly reduced tumor size in xenograft models of breast cancer when administered at specific dosages .

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, and how can yields be optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the oxadiazole ring via cyclization of a precursor (e.g., amidoxime) with a carbonyl compound under acidic conditions .

- Step 2 : Introduction of the pyrazin-2-yl group via nucleophilic substitution or coupling reactions (e.g., using palladium catalysts for cross-coupling) .

- Step 3 : Attachment of the 2-methoxyphenethyl group through carboxamide bond formation, often using coupling agents like EDCI or HATU .

Optimization : Adjust reaction temperatures (e.g., 60–80°C for cyclization), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. Purity can be enhanced via column chromatography or recrystallization .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, the methoxy group ( ppm) and pyrazine protons ( ppm) are diagnostic .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₇H₁₆N₆O₃) .

Q. How does the compound’s stability vary under different storage conditions?

- Short-term stability : Store at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis of the oxadiazole ring .

- Long-term stability : Lyophilized powders in inert atmospheres (argon) retain integrity for >12 months .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

- Structural analogs : Compare activity across derivatives (e.g., replacing pyrazine with pyridine reduces anticancer potency but enhances antimicrobial effects) .

- Assay conditions : Discrepancies may arise from cell line specificity (e.g., IC₅₀ = 2.5 µM in HeLa vs. >10 µM in MCF-7) or solvent interference (DMSO >0.1% inhibits bacterial growth) .

- Mechanistic studies : Use siRNA knockdown or kinase profiling to identify primary targets (e.g., EGFR inhibition vs. DNA intercalation) .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

- QSAR Modeling : Correlate logP values (2.8–3.5) with blood-brain barrier permeability to optimize CNS targeting .

- Molecular Docking : Predict binding affinities to enzymes (e.g., COX-2 or PARP) by simulating interactions with the oxadiazole and pyrazine motifs .

- ADMET Prediction : Tools like SwissADME forecast metabolic liabilities (e.g., CYP3A4-mediated oxidation of the methoxyphenethyl group) .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

- Bottlenecks : Low yields (<40%) in oxadiazole cyclization due to side reactions.

- Solutions : Use flow chemistry for precise temperature control or switch to microwave-assisted synthesis (20% yield improvement) .

- Purification : Replace column chromatography with fractional crystallization using ethanol/water mixtures .

Q. How do substituent positions (e.g., 2-methoxy vs. 3-methoxy) influence reactivity and bioactivity?

- Reactivity : The 2-methoxy group sterically hinders electrophilic substitution at the ortho position, directing reactions to the pyrazine ring .

- Bioactivity : 2-Methoxy analogs show 10-fold higher affinity for serotonin receptors compared to 3-methoxy derivatives, likely due to improved hydrophobic interactions .

Q. What mechanistic insights explain the compound’s redox behavior in electrochemical studies?

- Oxidation : The pyrazine ring undergoes reversible one-electron oxidation at +1.2 V (vs. Ag/AgCl), forming a radical cation detectable via cyclic voltammetry .

- Reduction : The oxadiazole ring is reduced at –1.5 V, leading to ring-opening and formation of a thiol intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.